7-Chloro-1,8-naphthyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXBYPUUCBEZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166661 | |
| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15944-33-9 | |
| Record name | 2-Amino-7-chloro-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15944-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015944339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,8-naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 7 Chloro 1,8 Naphthyridin 2 Amine
Classical and Contemporary Synthetic Routes to 7-Chloro-1,8-naphthyridin-2-amine
The construction of the this compound scaffold can be achieved through several synthetic pathways, broadly categorized into direct functionalization of a pre-formed naphthyridine core and cyclocondensation reactions followed by subsequent modifications.
Direct Halogenation and Amination Strategies for Naphthyridine Core Formation
Direct functionalization approaches often begin with a simpler 1,8-naphthyridine (B1210474) precursor. One common strategy involves the chlorination of a hydroxyl-substituted naphthyridine. For instance, 2-amino-7-hydroxy-1,8-naphthyridine can be converted to the corresponding 7-chloro derivative. google.com This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃, which effectively replaces the hydroxyl group with a chlorine atom. chemicalbook.com
Another approach involves the direct amination of a di-chlorinated naphthyridine. For example, 2,7-dichloro-1,8-naphthyridine (B19096) can undergo selective amination. By controlling the reaction conditions, such as temperature and the nature of the aminating agent (e.g., ammonia (B1221849) or an ammonia equivalent), one of the chlorine atoms can be preferentially displaced to introduce the 2-amino group, yielding this compound.
Cyclocondensation Reactions in 1,8-Naphthyridine Synthesis and Subsequent Modification
Cyclocondensation reactions represent a powerful and versatile method for constructing the 1,8-naphthyridine ring system from acyclic or simpler cyclic precursors. The Friedländer annulation is a classic and widely used example, which involves the condensation of a 2-aminopyridine (B139424) derivative with a β-ketoaldehyde or a related species. nih.govacs.orgasianpubs.org For the synthesis of precursors to this compound, 2,6-diaminopyridine (B39239) is a common starting material. nih.govekb.eg
One illustrative pathway begins with the condensation of 2,6-diaminopyridine with a suitable three-carbon component, such as 3-oxo-butyraldehyde dimethyl acetal, to form 2-amino-7-methyl-1,8-naphthyridine. nih.gov This intermediate can then be subjected to further modifications. For instance, the methyl group at the 7-position can be oxidized to a carboxylic acid, which is then converted to a hydroxyl group. Subsequent chlorination, as described in the previous section, would then yield the target compound.
Alternative cyclocondensation strategies, such as the Gould-Jacobs reaction, which utilizes diethyl ethoxymethylenemalonate, and the Combes reaction with 1,3-diketones, also provide access to the 1,8-naphthyridine core structure. ekb.eg These methods offer flexibility in introducing various substituents onto the naphthyridine ring, which can then be chemically manipulated to arrive at this compound.
Derivatization Strategies Utilizing this compound as a Key Intermediate
The bifunctional nature of this compound makes it a valuable intermediate for generating libraries of new compounds. The chlorine atom at the 7-position and the amino group at the 2-position can be selectively modified through a variety of chemical transformations.
Amine Protection and Deprotection in Functionalization
To achieve selective reactions at the chlorinated position without interference from the amino group, protection of the amine is often a necessary first step. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a range of reaction conditions and its ease of removal. fishersci.co.uk The protection is typically carried out by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk
Another common protecting group is the acetyl group, which can be introduced by treating the amine with acetic anhydride. nih.gov Once the desired modifications at the 7-position are complete, the protecting group can be removed. For the Boc group, deprotection is readily achieved under acidic conditions, for example, using hydrochloric acid or trifluoroacetic acid. fishersci.co.uk The acetyl group can be removed by hydrolysis with aqueous acid or base. nih.gov
Table 1: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., HCl, TFA) fishersci.co.uk |
| Acetyl (Ac) | Acetic anhydride | Acidic or basic hydrolysis nih.gov |
Nucleophilic Aromatic Substitution Reactions at the Chlorinated Position
The chlorine atom at the 7-position of the 1,8-naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reactivity is enhanced by the electron-withdrawing nature of the fused pyridine (B92270) ring system. A wide variety of nucleophiles can be used to displace the chloride, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
For example, reaction with amines or anilines can introduce substituted amino groups at the 7-position. nih.govrsc.org Similarly, alkoxides or phenoxides can be used to install ether linkages, and thiols can be employed to form thioethers. These reactions are often facilitated by the use of a base and may require elevated temperatures.
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | Benzylamine | 7-Amino-substituted naphthyridine nih.gov |
| Piperazine | N-Boc-piperazine | 7-Piperazinyl-naphthyridine rsc.org |
| Alcohol | Methanol | 7-Methoxy-naphthyridine |
| Thiol | Thiophenol | 7-Phenylthio-naphthyridine |
Substitution Reactions Involving the Amine Group
The amino group at the 2-position of this compound is also a site for further functionalization. It can readily undergo acylation with acid chlorides or carboxylic acids activated with coupling agents like N,N'-carbonyldiimidazole to form amides. prepchem.com For instance, reaction with 3-thiophenecarboxylic acid in the presence of N,N'-carbonyldiimidazole yields the corresponding 3-thiophenecarboxamide derivative. prepchem.com
Furthermore, the amino group can participate in condensation reactions with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines. This reductive amination process expands the range of possible derivatives. youtube.com The basicity of the amino group also allows for its conversion into a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce a range of substituents. mnstate.edu
Formation of Fused Heterocyclic Systems from this compound
The unique structure of this compound, featuring a reactive amino group and a chloro-substituted pyridine ring, makes it a valuable precursor for the construction of fused heterocyclic systems. A notable application is in the synthesis of isoindolinone-naphthyridine derivatives, which are formed by constructing a new ring system fused to the naphthyridine core.
A key synthetic pathway involves the reaction of this compound with phthalyl-based reactants to create these complex structures. For instance, the synthesis of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone, a precursor to the drug Pagoclone (B163018), illustrates this transformation. The process begins by converting 2-amino-7-hydroxy-1,8-naphthyridine into an N-(7-chloro-1,8-naphthyridin-2-yl) 3-hydroxyindolinone intermediate. This intermediate then undergoes a reaction with a 5-methyl-2-oxo-hexyl derivative, such as a [(5-methyl-2-oxo)-hexyl] triphenylphosphonium halide, to yield the final fused isoindolinone product. google.com
Another example is the synthesis of [2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-1-isoindolinyloxy]-N-(2-methylpropyl)acetamide. This reaction starts with 3-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-1-isoindolinone, which is reacted with N-(2-methylpropyl)glycolamide in the presence of a strong base like sodium hydride in tetrahydrofuran. prepchem.com This demonstrates the utility of the naphthyridine amine in forming a link to a pre-existing isoindolinone structure, ultimately creating a larger, multi-cyclic system.
Table 1: Synthesis of Fused Isoindolinone-Naphthyridine Systems
| Starting Naphthyridine Derivative | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-(7-chloro-1,8-naphthyridin-2-yl) 3-hydroxyindolinone | [(5-methyl-2-oxo)-hexyl] triphenylphosphonium bromide, Xylenes | Racemic-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone | 82% | google.com |
| 3-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-1-isoindolinone | N-(2-methylpropyl)glycolamide, Sodium hydride, Tetrahydrofuran | [2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-1isoindolinyloxy]-N-(2-methylpropyl)acetamide | Not specified | prepchem.com |
These examples highlight a significant chemical transformation where the 2-amino group of the naphthyridine core acts as a nucleophile or is part of a larger synthon used to build intricate, fused heterocyclic molecules with potential applications in medicinal chemistry.
Advancements in Green Synthetic Approaches for Naphthyridine Scaffolds
The development of environmentally benign synthetic methods is a crucial goal in modern chemistry. For naphthyridine scaffolds, which are important pharmacophores, significant strides have been made in creating greener synthetic routes that minimize waste, avoid harsh reagents, and utilize safer solvents.
One prominent green approach is the use of water as a reaction solvent for the Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines. Research has demonstrated the successful synthesis of substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and various carbonyl compounds in high yields using water as the solvent. rsc.org This method avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry. rsc.org
Biocatalysis represents another frontier in the green synthesis of naphthyridine derivatives. Whole-cell bioconversions have been employed for the N-oxidation of 1,5-naphthyridines. nih.gov Using a recombinantly expressed monooxygenase in Escherichia coli as the biocatalyst, specific mono N-oxides were formed with high chemo- and regioselectivity. nih.gov This enzymatic approach operates under mild conditions and can be applied to molecules with functional groups that are sensitive to traditional chemical oxidants. nih.gov
Furthermore, the use of magnetically recyclable nanocatalysts offers a sustainable method for key chemical transformations. For example, magnetic nanoparticle-supported rhodium catalysts have been used for the hydrogenation of N-heteroarenes in aqueous media, and palladium nanoparticles on cellulosic paper have served as multifunctional catalysts for coupling and hydrogenation reactions. dntb.gov.ua While not exclusively developed for this compound, these technologies are applicable to the broader class of naphthyridines and represent a significant advancement in sustainable catalyst systems.
Table 2: Examples of Green Synthetic Approaches for Naphthyridine Scaffolds
| Synthetic Method | Key Feature | Catalyst/Solvent | Advantage | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | Use of green solvent | Water | High yield, avoids organic solvents | rsc.org |
| Biocatalytic N-oxidation | Enzymatic transformation | Monooxygenase in E. coli | High selectivity, mild conditions | nih.gov |
| Catalytic Hydrogenation | Recyclable catalyst | Magnetic nanoparticle-supported Rhodium | Aqueous medium, catalyst recovery | dntb.gov.ua |
These advancements underscore a shift towards more sustainable practices in the synthesis of complex heterocyclic compounds like naphthyridines, focusing on efficiency, safety, and reduced environmental impact.
Pharmacological Spectrum and Biological Efficacy of 7 Chloro 1,8 Naphthyridin 2 Amine Derivatives
Antimicrobial Activity Profile
Derivatives of 7-chloro-1,8-naphthyridin-2-amine have been investigated for their ability to combat microbial infections, showing a range of activities from direct antimicrobial effects to the potentiation of existing antibiotics.
Antibacterial Potency against Gram-Positive and Gram-Negative Strains
The antibacterial efficacy of this compound derivatives varies depending on the specific substitutions on the core molecule. Some derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
For instance, a series of N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives, which include a chloro-substituent on the 1,8-naphthyridine (B1210474) ring, were evaluated for their in vitro antibacterial activity. These compounds displayed significant potency, with Minimum Inhibitory Concentration (MIC) values ranging from 35.5 to 75.5 μg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.govnih.gov
Another derivative, 2-chloro-1,8-naphthyridine-3-carbaldehyde, exhibited moderate activity against E. coli and high activity against the Gram-positive bacterium Streptococcus pyogenes. nih.gov
However, not all derivatives show direct antibacterial effects. A study on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide found that it had no clinically relevant antibacterial activity on its own, with MICs ≥ 1.024 µg/mL against multi-resistant strains of E. coli, S. aureus, and Pseudomonas aeruginosa. researchgate.netmdpi.com This highlights the importance of specific structural modifications in determining the antibacterial potency of these derivatives.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives (with chloro substituent) | Staphylococcus aureus | 35.5 - 75.5 | nih.govnih.gov |
| Escherichia coli | 35.5 - 75.5 | nih.govnih.gov | |
| 2-chloro-1,8-naphthyridine-3-carbaldehyde | Escherichia coli | Moderate Activity | nih.gov |
| Streptococcus pyogenes | High Activity | nih.gov | |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Escherichia coli (multi-resistant) | ≥ 1024 | researchgate.netmdpi.com |
| Staphylococcus aureus (multi-resistant) | ≥ 1024 | researchgate.netmdpi.com | |
| Pseudomonas aeruginosa (multi-resistant) | ≥ 1024 | researchgate.netmdpi.com |
Antifungal Efficacy
Certain derivatives of this compound have also shown promise as antifungal agents. The same series of N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives with a chloro substituent that demonstrated antibacterial activity were also effective against fungal pathogens. nih.govnih.gov These compounds exhibited MIC values in the range of 35.5–75.5 μg/mL against Aspergillus niger and Candida albicans, indicating a broad spectrum of antimicrobial action. nih.govnih.gov
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives (with chloro substituent) | Aspergillus niger | 35.5 - 75.5 | nih.govnih.gov |
| Candida albicans | 35.5 - 75.5 | nih.govnih.gov |
Antiviral Properties and Mechanisms
While the broader class of naphthyridines has been investigated for antiviral activity, specific data on this compound derivatives is limited. nih.govtandfonline.comresearchgate.netresearchgate.net Research on related naphthyridine isomers has shown potential against various viruses. For example, a series of 1,6-naphthyridine (B1220473) analogues demonstrated a high level of activity against human cytomegalovirus (HCMV), a member of the herpesvirus family. mdpi.comnih.govnih.govasm.org These compounds were found to be active against both wild-type and drug-resistant HCMV strains, suggesting a novel mechanism of action. mdpi.comnih.govnih.gov The antiviral effect of these 1,6-naphthyridine derivatives was observed to occur at both early and late stages of viral replication. nih.govnih.gov Some 8-hydroxy-1,6-naphthyridine-7-carboxamides have been identified as inhibitors of the HCMV pUL89 endonuclease, an enzyme essential for viral genome packaging and cleavage. nih.gov Additionally, some naphthyridine derivatives have been reported to have activity against HIV. tandfonline.comasm.org The general mechanism of many antiviral drugs involves targeting viral entry, inhibiting genome replication, or preventing viral release. ebsco.com However, further research is needed to specifically elucidate the antiviral properties and mechanisms of this compound derivatives.
Modulatory Effects on Existing Antibiotics against Multi-Drug Resistant Pathogens
A significant finding in the study of this compound derivatives is their ability to enhance the efficacy of conventional antibiotics, particularly against multi-drug resistant (MDR) bacteria. The derivative 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, while lacking intrinsic antibacterial activity, demonstrated a synergistic effect when combined with fluoroquinolone antibiotics such as norfloxacin (B1679917), ofloxacin, and lomefloxacin. researchgate.netmdpi.com This combination led to a significant reduction in the MIC of the fluoroquinolones against MDR strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.netmdpi.com
The proposed mechanism for this synergistic effect involves the inhibition of bacterial resistance mechanisms, such as efflux pumps. nih.gov Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and effectiveness. nih.gov Some 1,8-naphthyridine derivatives have been reported to inhibit NorA and MepA efflux pumps in S. aureus, which are responsible for the efflux of fluoroquinolones like norfloxacin and ciprofloxacin. nih.gov By blocking these pumps, the this compound derivative can increase the intracellular concentration of the antibiotic, restoring its potency against resistant strains. nih.gov This approach offers a promising strategy to combat the growing problem of antibiotic resistance.
Anti-Cancer Therapeutic Potential
The 1,8-naphthyridine scaffold is also a promising framework for the development of novel anti-cancer agents, with derivatives exhibiting cytotoxic effects through various mechanisms, including the induction of apoptosis and modulation of the cell cycle. ekb.eg
Induction of Apoptosis and Cell Cycle Modulation
Several studies have highlighted the ability of 1,8-naphthyridine derivatives to trigger programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.
One study on a 4-phenyl-1,8-naphthyridine derivative revealed its potent anti-proliferative activity against carcinoma cells. tandfonline.com The compound was found to induce apoptosis through a mechanism involving mitochondrial alterations, including an initial increase in mitochondrial membrane potential followed by its loss, which leads to the release of factors that trigger apoptosis. tandfonline.com Furthermore, this derivative caused a block in the G2/M phase of the cell cycle, which was attributed to its effect on the microtubular network, impairing the formation of the mitotic spindle. tandfonline.com
Similarly, pyrazolo-naphthyridine derivatives have been shown to induce apoptosis in cervical and breast cancer cells. nih.gov The pro-apoptotic effects were confirmed by a decrease in mitochondrial membrane potential and an increase in the levels of activated caspase-9 and caspase-3/7. nih.gov These compounds also caused cell cycle arrest at the G0/G1 phase. nih.gov
While these studies focus on the broader class of 1,8-naphthyridines, they provide a strong indication of the potential mechanisms through which this compound derivatives may exert their anti-cancer effects. The induction of apoptosis and disruption of the cell cycle are key strategies in cancer chemotherapy, and the this compound scaffold represents a valuable starting point for the design of new therapeutic agents targeting these pathways.
Inhibition of Key Enzymes and Signaling Pathways
Derivatives of the 1,8-naphthyridine nucleus, including those with a 7-chloro substitution, have been identified as potent inhibitors of several key enzymes and signaling pathways crucial for cell proliferation and survival. This inhibitory action is a cornerstone of their application in oncology.
Tyrosine Kinases and EGFR: The 1,8-naphthyridine scaffold is recognized for its potential in inhibiting protein kinases, including Epidermal Growth Factor Receptor (EGFR). nih.gov The development of dual inhibitors targeting both VEGFR-2 and EGFR has been a strategy in cancer therapy, with various heterocyclic compounds being explored for this purpose. nih.gov While direct evidence for this compound derivatives as dual VEGFR/EGFR inhibitors is still emerging, the broader class of 1,8-naphthyridines has shown promise in this area.
Topoisomerases: Certain 1,8-naphthyridine derivatives have been designed and synthesized as potential Topoisomerase II (Topo II) inhibitors. For instance, a series of 1,8-naphthyridine derivatives conjugated at the N1 position with substituted phenyl rings were evaluated for their antiproliferative activity and Topo II inhibition. Some of these compounds displayed potent inhibitory effects on Topoisomerase IIβ.
Tubulin Polymerization: A series of substituted 2-thienyl-1,8-naphthyridin-4-ones have demonstrated significant cytotoxic effects against various human tumor cell lines. acs.orgnih.gov The most potent of these compounds were found to inhibit tubulin polymerization at concentrations substoichiometric to the tubulin concentration. acs.orgnih.gov One particular compound was also a potent inhibitor of colchicine (B1669291) binding to tubulin, indicating a mechanism of action that disrupts microtubule dynamics, a critical process for cell division. nih.gov
Table 1: Inhibition of Key Enzymes by 1,8-Naphthyridine Derivatives
| Compound Class | Target Enzyme/Process | Observed Effect |
|---|---|---|
| 2-Thienyl-1,8-naphthyridin-4-ones | Tubulin Polymerization | Inhibition of polymerization, disruption of microtubule dynamics. acs.orgnih.gov |
| N1-substituted 1,8-naphthyridines | Topoisomerase IIβ | Potent inhibitory effect. |
DNA Intercalation and Related Cytotoxic Mechanisms
The cytotoxicity of certain this compound derivatives is linked to their ability to interact with DNA. Pyrazolo-naphthyridine derivatives, for example, have been shown to bind to DNA through an intercalative mode. This interaction can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Studies on pyrazolo-naphthyridine derivatives have demonstrated that potent compounds can induce G0/G1 cell cycle arrest in cancer cells. The morphological features of apoptosis were confirmed in treated cells, with increased oxidative stress indicating the involvement of reactive oxygen species in the cell death mechanism. Furthermore, these compounds were shown to decrease the mitochondrial membrane potential and increase the levels of activated caspase-9 and -3/7, confirming the induction of the intrinsic apoptotic pathway. The DNA damaging effects were also confirmed by the comet assay.
Central Nervous System (CNS) Activity and Neurological Applications
Derivatives of this compound have shown significant activity within the central nervous system, particularly in modulating the gamma-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the brain.
Ligand Interactions with Gamma-Aminobutyric Acid (GABA) Receptors (e.g., Pagoclone (B163018) Analogs)
Pagoclone, a notable derivative of this compound, is a cyclopyrrolone that acts as a selective modulator of GABA-A receptors. Many allosteric binding sites have been described on GABA-A receptors, and ligands can exhibit promiscuity by interacting with multiple sites. dntb.gov.ua Pagoclone and its analogs are of particular interest due to their specific interactions with these receptors.
GABA-A receptors are pentameric ligand-gated ion channels composed of different subunits (α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. Pagoclone demonstrates subtype-selectivity, binding with higher affinity to GABA-A receptors containing α2 and α3 subunits compared to those with the α1 subunit.
Implications for Anxiety Disorders and Other Neurological Conditions
The selective modulation of GABA-A receptor subtypes by pagoclone analogs has significant implications for the treatment of anxiety disorders. The anxiolytic effects of benzodiazepines and related compounds are primarily mediated through the α2 and α3 subunits of the GABA-A receptor. In contrast, the sedative and amnestic effects are largely associated with activity at the α1 subunit.
By selectively targeting the α2/α3 subtypes, pagoclone analogs can potentially provide anxiolytic effects with a reduced side-effect profile compared to non-selective benzodiazepines. This makes them attractive candidates for the development of new treatments for anxiety and other neurological conditions where GABAergic modulation is beneficial. The broader class of 1,8-naphthyridine derivatives has also been explored for potential applications in other neurological disorders such as depression and Alzheimer's disease. nih.gov
Diverse Pharmacological Actions and Inhibitory Activities
Beyond their anticancer and CNS effects, derivatives of this compound have demonstrated a range of other pharmacological activities, including anti-inflammatory and analgesic effects.
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory and analgesic potential of the 1,8-naphthyridine scaffold. nih.gov A series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory properties, which were indicated by the modulation of cytokine and chemokine levels secreted by dendritic cells.
In one study, a specific 7-chloro-1,8-naphthyridine derivative, C-34, demonstrated both in vitro and in vivo anti-inflammatory activity. It was shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and IL-6. In an in vivo model, this compound led to a significant inhibition of TNF-α, IL-1β, and IL-6.
Furthermore, a class of 5-amino acs.orgnih.govtriazolo[4,3-a] acs.orgnaphthyridine-6-carboxamides exhibited very interesting anti-inflammatory properties in animal models. Some derivatives in this series also proved to be endowed with prevalent analgesic activity.
Table 2: Anti-inflammatory and Analgesic Activity of 1,8-Naphthyridine Derivatives
| Compound/Derivative Class | Activity | Mechanism/Observation |
|---|---|---|
| 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34) | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). acs.org |
| 5-amino acs.orgnih.govtriazolo[4,3-a] acs.orgnaphthyridine-6-carboxamides | Anti-inflammatory, Analgesic | Effective in animal models of inflammation and pain. |
Antihypertensive Properties
Derivatives of the 1,8-naphthyridine nucleus have been synthesized and investigated for their potential as antihypertensive agents, primarily through their action as vasodilators.
A study focusing on a series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives revealed significant vasorelaxing activity. Several compounds from this series demonstrated noteworthy potency. The mechanism of action for these compounds appears to be multifactorial. Investigations into selected derivatives suggest that their vasorelaxing effects may be mediated through the inhibition of guanylate cyclase or the activation of ATP-sensitive potassium channels. nih.gov
Key findings from this research are summarized below:
Table 1: Antihypertensive Activity of Selected 1,8-Naphthyridine Derivatives
| Compound ID | Potency (pIC50) | Postulated Mechanism of Action |
| 23 | 6.92 | Activator of ATP-sensitive potassium channels |
| 22 | >5 | Activator of ATP-sensitive potassium channels, Possible guanylate cyclase inhibitor |
| 28 | >5 | Possible guanylate cyclase inhibitor |
| 29 | >5 | Possible guanylate cyclase inhibitor |
| 47 | >5 | Not specified |
| 48 | >5 | Not specified |
Data sourced from a study on 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives. nih.gov
Antiallergic and Antihistaminic Activities
The 1,8-naphthyridine scaffold has been identified as a promising base for developing agents with antiallergic and antihistaminic properties. researchgate.net Research has focused on modifying this structure to achieve antagonism at the H1 histamine (B1213489) receptor, a key target in allergic responses.
New derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and synthesized to evaluate their antihistaminic potential. In these studies, the derivatives were tested for their ability to relax guinea pig trachea pre-contracted by histamine, using established antihistamines like chlorpheniramine (B86927) as a standard for comparison. One particular compound, designated 5a1 , showed a promising bronchorelaxant effect in in vivo models. nih.gov The study indicated that substitutions at the 3-carboxylic acid position could modulate the antihistaminic activity, with an additional chloro-substituent markedly increasing the activity in one case (5a3 ). nih.gov
Table 2: Antihistaminic Profile of Selected 1,8-Naphthyridine-3-Carboxylic Acid Derivatives
| Compound ID | Biological Activity Highlight | Predicted Target/Activity |
| 5a1 | Displayed promising bronchorelaxant effect | H1 Receptor Antagonism |
| 5a3 | Activity remarkably increased by chloro-substituent | H1R Inhibitory Activity |
| 5b1 | Highest predicted activity for antiallergic and antiasthmatic effects | Antiallergic, Antiasthmatic |
| 5a2 | Highest predicted activity as a histamine release inhibitor | Histamine Release Inhibition |
Data derived from in vivo and in silico studies on newly synthesized 1,8-naphthyridine derivatives. nih.gov
Antioxidant Capacity and Free Radical Scavenging
The 1,8-naphthyridine scaffold has been recognized for its antioxidant properties, which contribute to its diverse pharmacological profile. nih.govnih.govtandfonline.com Free radicals are highly reactive atoms with unpaired electrons that can cause cellular damage, and substances that can neutralize them, known as free radical scavengers, act as antioxidants. youtube.com
A series of substituted 1,8-naphthyridine derivatives were synthesized from 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide and subsequently tested for their antioxidant activity. nih.gov Among the synthesized compounds, one derivative (Compound 15 ) demonstrated the most significant antioxidant and cytotoxic activity. nih.gov The ability of these compounds to act as antioxidants is often evaluated through their interaction with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov The antioxidant properties of 1,8-naphthyridine derivatives suggest their potential utility in conditions associated with oxidative stress. researchgate.net
Enzyme Inhibition Beyond Anti-Cancer Targets (e.g., Phosphodiesterase, Adenosine (B11128) Receptors, Efflux Pumps)
Derivatives of 1,8-naphthyridine have demonstrated significant inhibitory activity against several key enzymes and cellular pumps that are not direct anti-cancer targets, highlighting the scaffold's versatility.
Phosphodiesterase (PDE) Inhibition Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase IV (PDE4). nih.gov These compounds were shown to relax guinea pig trachea that had been pre-contracted by histamine, suggesting a potential application in asthma and other respiratory conditions. nih.gov Furthermore, other research has explored different isomers, with novel 1,7- and 2,7-naphthyridine (B1199556) derivatives being disclosed as a new structural class of potent and specific PDE5 inhibitors. nih.gov One such compound, 4c (T-0156) , showed potent PDE5 inhibition with an IC50 of 0.23 nM and exhibited a more powerful relaxant effect on isolated rabbit corpus cavernosum than sildenafil. nih.gov
Adenosine Receptor Antagonism The 1,8-naphthyridine structure has been successfully modified to create potent and selective antagonists for adenosine receptors. A series of derivatives with a phenyl group at position 2 and various substituents at positions 4 and 7 were synthesized and found to have a high affinity for A1 adenosine receptors, with some compounds showing affinity in the low nanomolar and even subnanomolar range. nih.gov These compounds also displayed a notable degree of selectivity for A1 over A2A and A3 receptors. nih.gov In other studies, 1,8-naphthyridin-4-one derivatives have been developed as new ligands for A2A adenosine receptors, showing interesting affinity and selectivity. nih.gov
Efflux Pump Inhibition An important mechanism of bacterial resistance to antibiotics is the action of efflux pumps, which expel therapeutic agents from the bacterial cell. nih.gov Certain 1,8-naphthyridine derivatives have been shown to counteract this mechanism. Specifically, derivatives have been reported as inhibitors of the NorA and MepA efflux pumps in bacteria. nih.gov One study demonstrated that while compounds like 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide had no direct antibacterial activity on their own, they significantly enhanced the efficacy of fluoroquinolone antibiotics. nih.gov This synergistic effect suggests that the 1,8-naphthyridine derivatives inhibit the efflux pumps, thereby increasing the intracellular concentration of the antibiotic. nih.gov
Table 3: Profile of Non-Cancer Enzyme and Protein Inhibition by Naphthyridine Derivatives
| Target Class | Specific Target | Naphthyridine Type | Key Finding |
| Phosphodiesterase | PDE4 | 1,8-Naphthyridin-2(1H)-ones | Selective inhibition and relaxation of histamine-contracted trachea. nih.gov |
| Phosphodiesterase | PDE5 | 2,7-Naphthyridine (4c) | Potent inhibition (IC50 = 0.23 nM) and high selectivity. nih.gov |
| Adenosine Receptor | A1 | 2-Phenyl-1,8-naphthyridines | High affinity (sub-nanomolar range) and selectivity over A2A/A3. nih.gov |
| Adenosine Receptor | A2A | 1,8-Naphthyridin-4-ones | Interesting affinity and selectivity for the A2A receptor. nih.gov |
| Efflux Pumps | NorA, MepA | 1,8-Naphthyridine derivatives | Potentiate antibiotic activity by inhibiting bacterial resistance pumps. nih.gov |
Structure Activity Relationship Sar and Molecular Design Principles for 7 Chloro 1,8 Naphthyridin 2 Amine Derivatives
Elucidation of Substituent Effects on Biological Activity
The biological activity of 7-Chloro-1,8-naphthyridin-2-amine derivatives is highly dependent on the nature and position of various substituents.
The chlorine atom at the C7 position of the 1,8-naphthyridine (B1210474) ring is a key feature. Halogens, through their electronic and steric properties, can significantly influence the efficacy of the molecule. For instance, in a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, the presence and nature of halogen substituents on an associated phenyl ring were found to be critical for antimycobacterial activity. The specific placement of halogens can lead to favorable interactions within the biological target, such as halogen bonding with amino acid residues like GLY-104, which was observed in docking studies. nih.gov
The amino group at the C2 position is a crucial site for derivatization, which can significantly impact how the molecule interacts with its biological target. ashp.org Derivatization of this amino group can alter the molecule's hydrogen bonding capacity, a key factor in ligand-receptor binding. For example, the synthesis of various N-substituted derivatives has been a common strategy to explore and optimize biological activity. ekb.eg The conversion of the amino group into amides, Schiff bases, or linking it to other cyclic amines can modulate the compound's electronic and steric properties, thereby influencing its interaction with target proteins. ekb.egresearchgate.net Intermolecular N—H···N hydrogen bonds have been observed in the crystal structure of this compound, highlighting the importance of this group in forming stable intermolecular interactions. researchgate.net
Interactive Table: Impact of Amino Group Derivatization
| Derivative Type | Potential Impact on Target Interaction | Example from Literature |
| Amides | Can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity. | Synthesis of amide derivatives of 1,8-naphthyridine-3-carboxylic acid. nih.gov |
| Schiff Bases | Introduces an imine bond, which can alter the electronic landscape and steric profile of the molecule. | Schiff's bases derived from 2,7-dimethyl-1,8-naphthyridine (B83737) showed cytotoxic activity. researchgate.net |
| N-Aryl/Alkyl Amines | Modifies the lipophilicity and steric bulk, which can affect cell permeability and target recognition. | Synthesis of 2-N-substituted oxime ether derivatives of 1,8-naphthyridine. ekb.eg |
Interactive Table: Positional Isomerism and Pharmacological Activity
| Position of Substituent | Functional Group | Observed Biological Activity | Reference |
| C3 | Carboxyl | Cytotoxicity | nih.gov |
| C7 | Aminopyrrolidine | Cytotoxicity | nih.gov |
| C3 | Carboxylic Acid | H1R Antagonism | nih.gov |
Computational Approaches in Molecular Design and SAR Prediction
Computational tools are invaluable in the rational design of novel this compound derivatives and in predicting their structure-activity relationships.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method has been widely applied to understand the interactions of 1,8-naphthyridine derivatives with their biological targets. nih.govbibliomed.org For instance, docking studies of 1,8-naphthyridine derivatives with topoisomerase II revealed that the binding energy and the formation of hydrogen bonds with specific amino acid residues are crucial for their cytotoxic effects. researchgate.net In another study, docking of 1,8-naphthalimide-arylsulfonyl derivatives into the active site of carbonic anhydrase IX (CAIX) helped to rationalize their binding affinities. mdpi.com These studies allow for the visualization of key interactions, such as hydrogen bonds and π-π stacking, guiding the design of more potent inhibitors. researchgate.netnih.gov
Quantum chemical calculations provide insights into the electronic properties of molecules, such as their electrostatic potential. This information is crucial for understanding how a molecule will interact with its biological target. While specific quantum chemical studies on this compound were not found in the provided search results, the application of these methods to similar heterocyclic systems is well-established. bibliomed.org These calculations can help in understanding the reactivity of different parts of the molecule and in predicting the sites most likely to be involved in intermolecular interactions. For example, analyzing the electrostatic potential map can reveal electron-rich and electron-poor regions, which are indicative of hydrogen bond accepting and donating capabilities, respectively.
Future Research Directions and Translational Perspectives for 7 Chloro 1,8 Naphthyridin 2 Amine
Rational Design of Next-Generation Therapeutics Based on the 7-Chloro-1,8-naphthyridin-2-amine Scaffold
The this compound core structure serves as a "privileged scaffold," a concept where a single molecular framework can be systematically modified to interact with a variety of biological targets. mdpi.com The future of drug development with this compound lies in the rational design of new derivatives with enhanced potency and selectivity. This involves a deep understanding of the structure-activity relationships (SAR), which dictate how modifications to the molecule's structure affect its biological activity. nih.gov
Future efforts will likely focus on creating extensive libraries of analogues by introducing different functional groups at various positions on the naphthyridine ring. For instance, the amino group and the chlorine atom are key sites for modification to modulate the compound's electronic and steric properties, thereby influencing its binding affinity to target proteins. ontosight.aisci-hub.se Techniques such as parallel synthesis and combinatorial chemistry can be employed to rapidly generate a diverse range of these derivatives.
A key application of this scaffold has been in the development of pagoclone (B163018), a GABAA receptor ligand evaluated for anxiety disorders. google.com The synthesis of pagoclone involves the reaction of 2-amino-7-hydroxy-1,8-naphthyridine with a phthalyl reactant, highlighting the adaptability of the naphthyridine core. google.com
Investigation of Novel Biological Targets and Undiscovered Mechanisms of Action
While the 1,8-naphthyridine (B1210474) class is known for its antimicrobial and anticancer effects, the full spectrum of biological targets for this compound and its derivatives remains to be elucidated. ontosight.ainih.gov Future research should aim to identify novel protein interactions and signaling pathways modulated by these compounds.
High-throughput screening of diverse compound libraries against a wide array of biological targets can uncover previously unknown activities. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be used to pull down and identify the direct protein binding partners of these molecules.
For example, some 1,8-naphthyridine derivatives have shown potential as inhibitors of specific enzymes or receptors, which could be beneficial in treating diseases like Alzheimer's or HIV. ontosight.ai Further investigation into these and other potential applications is a promising avenue for future research. One study demonstrated that certain 1,8-naphthyridine derivatives could potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a mechanism that modulates bacterial resistance. nih.gov
Integration of Advanced Synthetic Methodologies for Scalable and Sustainable Production
The translation of promising compounds from the laboratory to clinical use requires efficient, scalable, and sustainable synthetic methods. Traditional multi-step syntheses of this compound can be complex and may not be suitable for large-scale production. ontosight.ai
Recent advancements in synthetic chemistry offer greener and more efficient alternatives. For instance, the Friedlander reaction, a classical method for synthesizing naphthyridines, has been revisited to enable gram-scale synthesis in water using biocompatible ionic liquids as catalysts. nih.govacs.org This approach is not only more environmentally friendly but also simplifies product separation. nih.gov Other modern techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields. sci-hub.se
Future research should focus on optimizing these advanced methodologies for the industrial-scale production of this compound and its derivatives, ensuring a cost-effective and sustainable supply for further development and potential commercialization. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, can also contribute to a more streamlined and efficient manufacturing process. organic-chemistry.org
Development of Structure-Based Drug Discovery Programs
Structure-based drug discovery (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize drug candidates. The crystal structure of this compound reveals key intermolecular interactions, such as N—H⋯N hydrogen bonds that form a dimer structure. researchgate.net This structural information is invaluable for computational modeling and docking studies.
By understanding the precise binding mode of the this compound scaffold within the active site of a target protein, medicinal chemists can make informed decisions on how to modify the molecule to improve its binding affinity and selectivity. nih.gov Computational tools can predict the effect of these modifications, allowing for a more focused and efficient drug design process. mdpi.com
Future SBDD programs will leverage high-resolution crystal structures of target-ligand complexes to guide the optimization of lead compounds. This approach has the potential to accelerate the development of highly potent and specific drugs derived from the this compound scaffold for a variety of diseases.
Below is a table summarizing key research findings and future directions for the this compound scaffold.
| Research Area | Key Findings | Future Directions |
| Rational Drug Design | The 1,8-naphthyridine scaffold is a "privileged structure" for drug development. mdpi.com | Creation of diverse compound libraries; Exploration of structure-activity relationships. nih.gov |
| Biological Targets | Known activities include antimicrobial and anticancer effects. ontosight.ai | Identification of novel protein targets and mechanisms of action through high-throughput screening. |
| Synthetic Methodology | Greener synthesis methods like the water-based Friedlander reaction have been developed. nih.govacs.org | Optimization of scalable and sustainable production methods for industrial applications. |
| Structure-Based Discovery | The crystal structure reveals key intermolecular interactions. researchgate.net | Utilization of structural data for computational modeling and design of potent and specific drug candidates. nih.gov |
Q & A
Basic Research Question
- Protective Equipment : Use chemically resistant gloves (inspected pre-use) and full-body suits to prevent skin contact. Avoid glove outer-surface contact during removal .
- Ventilation : Work in fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .
Which analytical techniques are most reliable for characterizing this compound?
Basic Research Question
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 479.1481) and purity .
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing chloro vs. methyl groups) .
- Melting Point Analysis : Used to verify crystallinity and detect impurities (>300°C observed in derivatives) .
How do substituent modifications (e.g., methyl, nitro groups) impact the reactivity of 1,8-naphthyridine derivatives?
Advanced Research Question
- Electron-Withdrawing Groups (Cl, NO₂) : Increase electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., amination at C2/C4) .
- Electron-Donating Groups (Me, NH₂) : Stabilize intermediates in multicomponent reactions (e.g., RhIII-catalyzed isoindolinone synthesis) .
Case Study : 7-Methyl analogs show altered solubility and hydrogen-bonding capacity, affecting crystallization .
How can researchers resolve contradictions in reported synthesis yields or purity data?
Advanced Research Question
- Reproducibility Checks : Validate methods using independent catalysts (e.g., Pd/C vs. CuI) and solvents (EtOH vs. DMF) .
- Third-Party Validation : Cross-reference analytical data (HRMS, NMR) with open-source databases, avoiding vendor-provided data with disclaimers .
- Batch Analysis : Compare multiple synthesis batches to isolate protocol-dependent variability (e.g., microwave vs. reflux conditions) .
What computational tools are used to predict the crystallographic behavior of this compound?
Advanced Research Question
- SHELX Suite : Refines X-ray diffraction data to resolve crystal packing and hydrogen-bonding networks. SHELXL is preferred for high-resolution structures .
- DFT (Density Functional Theory) : Models electronic effects of substituents on lattice stability (e.g., chloro vs. methyl group steric clashes) .
What methodologies are employed to evaluate the cytotoxic activity of 1,8-naphthyridine derivatives?
Advanced Research Question
- In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF7) measure IC₅₀ values. Pre-dose compounds in DMSO and use positive controls (e.g., cisplatin) .
- SAR (Structure-Activity Relationship) : Modify substituents (e.g., nitro, fluoro) to correlate electronic properties with cytotoxicity .
What mechanistic insights explain the compound’s reactivity in azo-coupling reactions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
